tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate
Overview
Description
“tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 1240528-25-9 . It has a molecular weight of 310.32 . The IUPAC name for this compound is tert-butyl 1-(3,3,3-trifluoropropanoyl)-4-piperidinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21F3N2O3/c1-12(2,3)21-11(20)17-9-4-6-18(7-5-9)10(19)8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Chemical Structure and Properties
The compound tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate is an example of an all-cis trisubstituted pyrrolidin-2-one, demonstrating significant chemical properties due to its complex structure. The absolute configurations of the C atoms in its structure have been extensively studied, revealing the presence of intramolecular hydrogen bonds that influence its chemical behavior and potential applications in medicinal chemistry (Weber et al., 1995).
Applications in Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the construction of 4-trifluoromethyl-2-quinolinones, a class of compounds with potential applications in drug development. The ability to bear additional substituents at any available position makes it a versatile intermediate in synthetic organic chemistry (Leroux et al., 2006).
Transformations and Reactions
Significant research has focused on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the compound's potential in the selective modification of amino groups in complex organic molecules. This has opened new pathways for synthesizing a wide range of N-ester type compounds under mild conditions, offering practical applications in pharmaceutical synthesis (Sakaitani & Ohfune, 1990).
Role in Photoredox Catalysis
The compound has also been explored in photoredox catalysis, particularly in amination reactions involving o-hydroxyarylenaminones. This research underscores its utility in generating 3-aminochromones under mild conditions, further broadening its application in the synthesis of diverse amino pyrimidines. Such advancements highlight the compound's potential in facilitating new synthetic methodologies (Wang et al., 2022).
Intermediate for Anticancer Drugs
Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the compound , has been identified as an important intermediate for small molecule anticancer drugs. Its synthesis from commercially available precursors through a series of reactions including nucleophilic substitution and oxidation demonstrates its significance in the development of novel therapeutics (Zhang et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O3/c1-12(2,3)21-11(20)17-9-4-6-18(7-5-9)10(19)8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJUODPUOCRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.